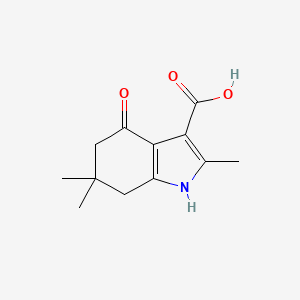

2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-6-9(11(15)16)10-7(13-6)4-12(2,3)5-8(10)14/h13H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZHBTSNRCDSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)CC(CC2=O)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses the reaction of ortho-nitrotoluene with ethyl acetoacetate followed by reduction and cyclization.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to achieve the desired product. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical derivatization reactions:

Amidation

Reaction with amines forms biologically active amides. For example:

-

Procedure : A solution of the acid, HATU, and DIPEA in DMF reacts with amines (e.g., N-methyl-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-3-yl)methanamine) at 60°C for 24 hours .

-

Product : Amides such as 2r (IC₅₀ for COX-2 inhibition: 150 nM) are formed with high selectivity .

Esterification

-

Conditions : Acid-catalyzed esterification with ethanol or methanol under reflux.

-

Example : Ethyl ester derivatives are synthesized using ethyl acetoacetate and Zn dust in acetic acid, yielding 70–85% purity after column chromatography .

Reactions Involving the Ketone Group

The 4-oxo group undergoes nucleophilic additions and reductions:

Nucleophilic Attack

-

Hydrazine : Forms hydrazone derivatives under mild acidic conditions, useful in scaffold modifications for drug discovery .

-

Grignard Reagents : Add to the ketone, generating tertiary alcohols, though steric hindrance from methyl groups may limit reactivity.

Reduction

-

NaBH₄/EtOH : Reduces the ketone to a secondary alcohol, altering the compound’s electronic profile for SAR studies .

Electrophilic Substitution on the Indole Ring

The tetrahydroindole core undergoes regioselective substitutions:

Nitration

-

Conditions : HNO₃/AcOH at 0–5°C.

-

Position : Electrophilic attack occurs at position 5 due to electron-donating methyl groups and partial saturation of the ring .

Halogenation

-

Bromination : NBS in CCl₄ introduces bromine at position 1, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cyclization and Ring-Opening Reactions

The strained tetrahydroindole system facilitates cyclization:

Intramolecular Cyclization

-

Example : Heating in polyphosphoric acid (PPA) induces ring contraction, forming tricyclic derivatives with potential bioactivity .

Ring-Opening

-

Oxidative Cleavage : Ozone or KMnO₄ cleaves the cyclohexenone ring, yielding dicarboxylic acid fragments for further functionalization.

Biological Activity via Chemical Modifications

Structural modifications correlate with pharmacological effects:

COX-2 Inhibition

-

The carboxylic acid and methyl groups enhance binding to COX-2’s hydrophobic pocket. Amide derivatives (e.g., 2r ) show COX-2 selectivity ratios >500:1 (COX-1/COX-2) .

TGFβ Pathway Modulation

-

Amide-linked degraders (e.g., 2r ) induce TβRII degradation at nanomolar concentrations, blocking cancer cell migration .

Critical Analysis of Reactivity

-

Steric Effects : 2,6,6-Trimethyl groups hinder reactions at positions 2 and 6, directing substitutions to position 5 or the carboxylic acid .

-

Solubility : Limited aqueous solubility (logP ~2.8) necessitates polar aprotic solvents (DMF, DMSO) for reactions.

This compound’s versatility in forming bioactive derivatives underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that derivatives of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid exhibit significant anticancer activity. A study highlighted its potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, the compound has been shown to interact with transforming growth factor-beta (TGF-β) signaling pathways, which are crucial in cancer progression .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

2.1 Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for various enzymes. Its ability to bind to enzyme active sites has implications for drug design aimed at treating metabolic disorders .

2.2 Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structural features allow it to be modified into various derivatives that can be tailored for specific biological activities .

Material Science

3.1 Polymer Synthesis

The compound has been explored in the synthesis of novel polymers with potential applications in drug delivery systems. The incorporation of this compound into polymer matrices can enhance the mechanical properties and biocompatibility of the materials .

3.2 Nanotechnology

Recent advancements have seen this compound being utilized in nanotechnology for the development of nanoparticles that can be used in targeted drug delivery systems. The functionalization of nanoparticles with this compound improves their stability and efficacy in delivering therapeutic agents directly to diseased tissues .

Case Studies

Mechanism of Action

The mechanism by which 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid with structurally and functionally related compounds:

Key Findings from Comparisons:

Structural Impact on Activity: Indazole derivatives (e.g., compound in ) exhibit superior COX-2 inhibition compared to indole analogs, likely due to enhanced hydrogen bonding with the enzyme’s active site.

Functional Group Effects :

- Carboxylic acid substituents enhance polarity and hydrogen-bonding capacity, critical for enzyme interactions .

- Ethyl esters (e.g., ) serve as prodrugs, improving oral bioavailability .

Synthetic Accessibility :

- Most compounds are synthesized via cyclocondensation reactions using diketones and nitrogen-containing precursors (e.g., hydrazines or amines) .

Biological Activity

2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroindole core with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 221.25 g/mol.

Antioxidant Properties

Recent studies have indicated that this compound exhibits notable antioxidant activity. This property is crucial for mitigating oxidative stress in cells and could contribute to its protective effects against various diseases.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Studies have explored the anticancer properties of this compound against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The IC50 values for these cell lines ranged from 20 to 50 µM, indicating a moderate potency against cancer cells .

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various indole derivatives, including our compound. Using DPPH and ABTS assays, the compound demonstrated a significant reduction in free radical activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Response

In an experimental model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked decrease in paw edema compared to control groups. Histological examinations revealed reduced infiltration of inflammatory cells and lower levels of tissue damage .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB pathway, the compound reduces the expression of inflammatory mediators.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells via mitochondrial dysfunction and activation of caspases.

Q & A

How can the synthesis of 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid be optimized?

Basic Research Question

Methodological Answer:

The synthesis typically involves cyclization and oxidation steps. Key parameters include:

- Catalyst System : Use acetic acid and sodium acetate (1:1 molar ratio) to facilitate condensation and cyclization. Reflux for 3–5 hours under inert atmosphere (e.g., nitrogen) to prevent decomposition .

- Purification : Recrystallize the crude product from a DMF/acetic acid (1:2 v/v) mixture to remove unreacted intermediates and improve yield .

- Derivatization : For ester derivatives (e.g., ethyl esters), employ ethanol as a solvent with sulfuric acid catalysis under reflux, followed by aqueous workup .

What advanced techniques are recommended for structural elucidation of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR (400–600 MHz) in CDCl₃ or DMSO-d₆ to confirm the indole core, methyl groups, and keto-enol tautomerism. The oxo group at C-4 appears as a singlet (~δ 2.1 ppm for methyl protons, δ 170–175 ppm in ¹³C NMR for the carbonyl) .

- LC-MS : High-resolution LC-MS (ESI+) validates molecular weight (expected [M+H]⁺: 250.1444 for C₁₃H₁₇NO₃) and detects impurities. Use a C18 column with a water/acetonitrile gradient .

- X-ray Crystallography : If crystalline, single-crystal X-ray diffraction resolves tautomeric preferences and stereochemistry .

How can derivatives of this compound be designed to enhance biological activity?

Advanced Research Question

Methodological Answer:

- Substituent Introduction : Modify the indole C-3 position via Knoevenagel condensation with aldehydes (e.g., thiazol-4-one derivatives) to create conjugated systems. Use acetic acid/sodium acetate under reflux, followed by column chromatography (silica gel, ethyl acetate/hexane) .

- Bioisosteric Replacement : Replace the carboxylic acid with ester or amide groups to improve bioavailability. For example, react with ethyl chloroformate in THF with triethylamine .

- Radiolabeling : For tracer studies, introduce carbon-11 via Pd-mediated cross-coupling reactions using [¹¹C]methyl iodide .

How to resolve contradictions in spectral data arising from tautomerism?

Advanced Research Question

Methodological Answer:

- Solvent Selection : In DMSO-d₆, the keto form dominates (δ ~10.5 ppm for NH proton). In CDCl₃, enol tautomers may appear, causing split peaks. Conduct variable-temperature NMR to observe dynamic equilibria .

- Computational Validation : Use DFT calculations (B3LYP/6-31G*) to predict tautomeric stability and compare with experimental data .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track proton exchange in ¹H-¹⁵N HSQC experiments .

What in vitro assays are suitable for evaluating its bioactivity?

Advanced Research Question

Methodological Answer:

- Enzyme Inhibition : Screen against HSP90 using fluorescence polarization assays with FITC-labeled geldanamycin as a competitive probe .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Use IC₅₀ values to compare derivatives .

- Protein Binding : Employ surface plasmon resonance (SPR) to measure binding kinetics with purified HSP90α/β .

How to address low yields during purification of hydrophobic derivatives?

Basic Research Question

Methodological Answer:

- Chromatography : Use reverse-phase flash chromatography (C18 silica, methanol/water) for polar derivatives. For hydrophobic analogs, optimize with hexane/ethyl acetate gradients .

- Acid-Base Extraction : For carboxylic acid derivatives, dissolve in NaOH (1 M), wash with dichloromethane to remove neutrals, then acidify with HCl to precipitate the product .

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation using microwave irradiation (100°C, 30 minutes) .

How to validate synthetic routes using computational methods?

Advanced Research Question

Methodological Answer:

- Retrosynthetic Analysis : Employ tools like Synthia or Reaxys to identify feasible pathways. Prioritize routes with ≤5 steps and commercially available starting materials .

- Reaction Modeling : Simulate transition states using Gaussian 16 (M06-2X/def2-TZVP) to predict regioselectivity in cyclization steps .

- Machine Learning : Train models on existing indole synthesis data to predict optimal catalysts and solvents for novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.